REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:10]C)=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([OH:9])[C:3]=1[OH:10]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=C(C1)F)O)OC
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 h at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −30° C.
|
Type
|
ADDITION
|
Details
|
treated in portions with water (3 mL)
|
Type
|
TEMPERATURE
|
Details
|
warmed to 20° C
|
Type
|
ADDITION
|
Details
|
6 M HCl (10 mL) and ethyl acetate (30 mL) were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to produce two clear phases
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (20 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with saturated NaCl (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |